N-(4-Ethoxyphenyl)-N-({N'-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide
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Overview
Description
N-(4-Ethoxyphenyl)-N-({N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound that features multiple functional groups, including ethoxy, methoxy, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxyphenyl)-N-({N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-ethoxyaniline and 3-methoxy-4-(prop-2-en-1-yloxy)benzaldehyde. These intermediates are then subjected to condensation reactions, followed by sulfonamide formation under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxyphenyl)-N-({N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Ethoxyphenyl)-N-({N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and hydrazones, such as:
- N-(4-Methoxyphenyl)-N-({N’-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide
- N-(4-Propoxyphenyl)-N-({N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide
Uniqueness
The uniqueness of N-(4-Ethoxyphenyl)-N-({N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C27H29N3O6S |
---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C27H29N3O6S/c1-4-17-36-25-16-11-21(18-26(25)34-3)19-28-29-27(31)20-30(22-12-14-23(15-13-22)35-5-2)37(32,33)24-9-7-6-8-10-24/h4,6-16,18-19H,1,5,17,20H2,2-3H3,(H,29,31)/b28-19+ |
InChI Key |
LVMYIFUJAYVEQF-TURZUDJPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC(=C(C=C2)OCC=C)OC)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC(=C(C=C2)OCC=C)OC)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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